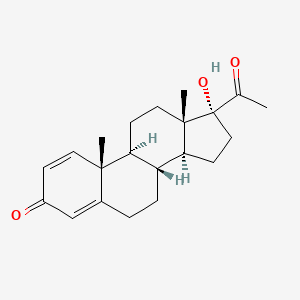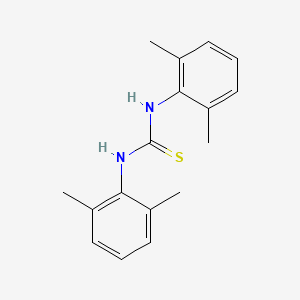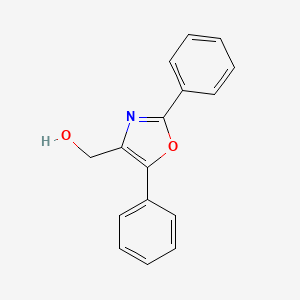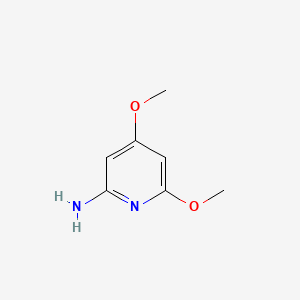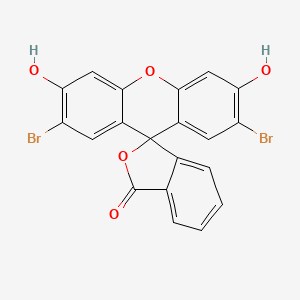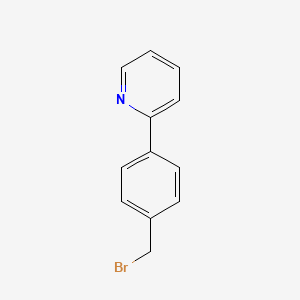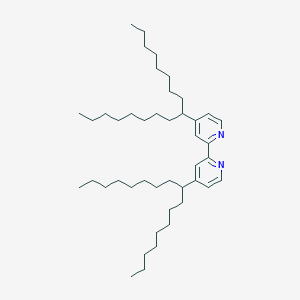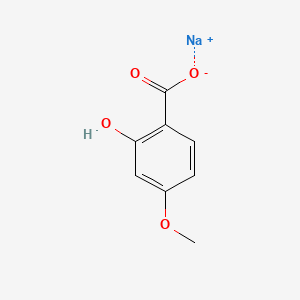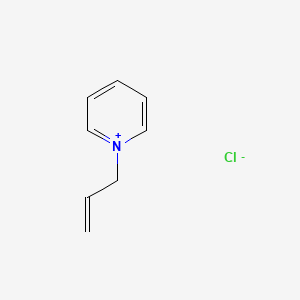![molecular formula C13H9N B3188944 Benzo[g]isoquinoline CAS No. 260-32-2](/img/structure/B3188944.png)
Benzo[g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[g]isoquinoline, also known as 2-azaanthracene, is a nitrogen-containing heterocyclic aromatic compound. It is the second most common nitrogenous derivative of anthracene after acridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzo[g]isoquinoline derivatives can be synthesized using various methods. One common approach involves the aza Diels–Alder reaction with 1,2,4-triazines as dienes and aryne intermediates acting as dienophiles. This reaction is typically carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . Another method involves palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using metal-catalyzed reactions. For example, a nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient approach .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound compounds .
Applications De Recherche Scientifique
Benzo[g]isoquinoline and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as fluorophores and chromophores for creating modern cell stains, chemosensors, and pH-probes.
Biology: Employed in the study of biological systems due to their unique photophysical properties.
Medicine: Investigated for their potential antitumor activities and as components of anticancer drugs.
Mécanisme D'action
The mechanism of action of benzo[g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells . Additionally, it can act as a ligand for metal cations, forming complexes that exhibit unique photophysical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine (2,3-benzoquinoline, 9-azaanthracene): Another nitrogenous derivative of anthracene.
Isoquinoline: A benzene ring fused to a pyridine ring, forming benzo[c]pyridine.
Benzo[h]isoquinoline: Similar in structure but with different substitution patterns.
Uniqueness
Benzo[g]isoquinoline is unique due to its specific nitrogen placement within the aromatic core, which enhances its application fields compared to other similar compounds. Its ability to act as a fluorophore, chromophore, and ligand for metal cations makes it particularly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
260-32-2 |
|---|---|
Formule moléculaire |
C13H9N |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
benzo[g]isoquinoline |
InChI |
InChI=1S/C13H9N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-9H |
Clé InChI |
JWMUHTIFNGYNFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
SMILES canonique |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
| 260-32-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


